4-(Benzyloxy)cyclohexanecarbonitrile
Description
4-(Benzyloxy)cyclohexanecarbonitrile (CAS: 95233-32-2) is a cyclohexane derivative featuring a benzyloxy group (-OCH₂C₆H₅) and a nitrile (-CN) substituent at the 1- and 4-positions, respectively. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound exists as a cis/trans isomer mixture due to the cyclohexane ring’s conformational flexibility .
Properties
IUPAC Name |
4-phenylmethoxycyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,12,14H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSGELVBFTTZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675688 | |
| Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-32-2 | |
| Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxycyclohexane intermediate. This intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to introduce the nitrile group.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Benzyloxy)cyclohexanecarbonitrile is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohexanecarbonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The benzyloxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The nitrile group can undergo nucleophilic addition reactions, forming various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexane Core Derivatives with Alkyl vs. Benzyloxy Substituents
Key Differences :
- Steric Effects : Benzyloxy’s bulky aromatic moiety may hinder reactions at the cyclohexane ring, whereas linear alkyl chains (e.g., pentyl or ethyl) offer less steric resistance .
Aromatic Ring-Substituted Analogs
Key Differences :
- Ring Flexibility : The cyclohexane core in the target compound allows chair conformations, while the tetrahydropyran () and benzopyran () systems exhibit rigid fused-ring structures.
- Reactivity: 3-Cyanochromone participates in [3+2] and [4+2] cycloadditions due to its α,β-unsaturated carbonyl system , whereas this compound’s isolated nitrile may require stronger nucleophiles or catalysts for reactivity.
Complex Cyclohexane Derivatives with Multiple Functional Groups
Key Differences :
- Electronic Effects : Fluorine atoms in the fluorophenyl derivatives () withdraw electrons, contrasting with the electron-donating benzyloxy group in the target compound.
- Ring Saturation : The cyclohexene ring in ’s compound introduces unsaturation, enabling Diels-Alder or electrophilic additions, unlike the saturated cyclohexane in this compound .
Research Findings and Reactivity Insights
- Cycloaddition Potential: While 3-cyanochromone undergoes [3+2] cycloadditions with nitrile oxides , the target compound’s isolated nitrile may require harsher conditions (e.g., metal catalysis) for analogous reactions.
- Solubility and Applications : Alkyl-substituted analogs () are hydrophobic and used in liquid crystals, whereas the benzyloxy derivative’s polarity may suit pharmaceutical intermediates or polar solvent-based syntheses .
Biological Activity
4-(Benzyloxy)cyclohexanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHN\O
- Molecular Weight : 201.27 g/mol
The compound features a cyclohexane ring substituted with a benzyloxy group and a carbonitrile functional group, which are critical for its biological interactions.
Biological Activity Overview
Research on this compound indicates several potential biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor effects, warranting further exploration.
- Neuroprotective Effects : Some derivatives in the same class have demonstrated neuroprotective properties, which could be relevant for neurodegenerative diseases.
Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while the compound exhibits some antimicrobial activity, it may not be potent enough for therapeutic use without further modification.
Antitumor Activity
In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. The findings are presented in Table 2.
| Cancer Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
The IC values suggest that the compound has potential as an antitumor agent, particularly against breast and cervical cancer cells.
Neuroprotective Effects
Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress. A study investigating the neuroprotective effects of this compound showed promising results in reducing cell death in neuronal cultures exposed to oxidative stressors.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study evaluated the effectiveness of this compound as an adjunct therapy in patients with bacterial infections resistant to standard treatment. The results indicated a modest improvement in clinical outcomes when combined with conventional antibiotics. -
Case Study on Antitumor Activity :
A preclinical trial assessed the antitumor effects of this compound in mice bearing human tumor xenografts. The compound demonstrated significant tumor reduction compared to control groups, suggesting its potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
